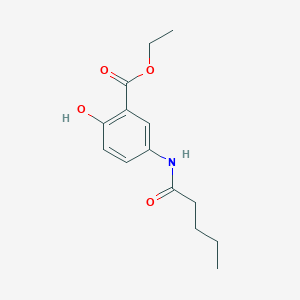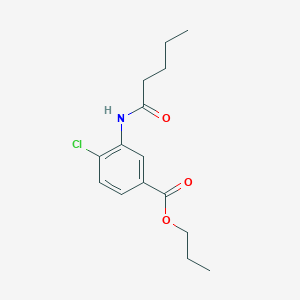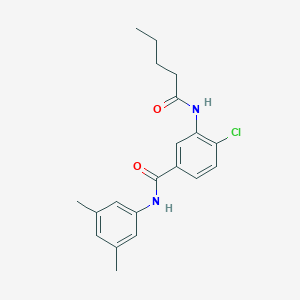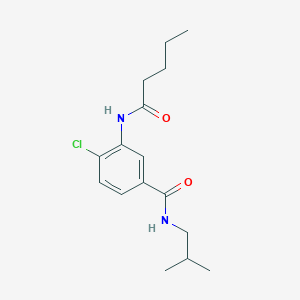![molecular formula C17H16O6 B308991 Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate](/img/structure/B308991.png)
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate, also known as MMBO, is a synthetic compound with potential applications in the field of medicinal chemistry. The compound is a derivative of benzoic acid and has a molecular weight of 338.34 g/mol. MMBO is a white crystalline powder that is soluble in organic solvents such as methanol and ethyl acetate.
Mécanisme D'action
The mechanism of action of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic effects, this compound has also been found to have antitumor activity. The compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its anti-inflammatory, analgesic, and antitumor activities. The compound has been found to inhibit COX-2 activity, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. This compound has also been found to induce apoptosis in cancer cells, which may have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate in lab experiments is its potency as an inhibitor of COX-2 activity. The compound has been found to be more potent than the commonly used NSAID indomethacin. Another advantage is its potential as an antitumor agent, which may have applications in cancer research.
One limitation of using this compound in lab experiments is its synthetic nature, which may limit its availability and increase its cost. Another limitation is the lack of research on its toxicity and safety profile.
Orientations Futures
There are several future directions for research on Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate. One direction is to study its potential as an anti-inflammatory and analgesic agent in animal models of inflammation and pain. Another direction is to investigate its potential as an antitumor agent in animal models of cancer.
In addition, further research is needed to determine the toxicity and safety profile of this compound, as well as its pharmacokinetics and pharmacodynamics. This information will be important in the development of potential therapeutic applications of the compound.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. The compound has been found to have anti-inflammatory, analgesic, and antitumor activities, which are related to its inhibition of COX-2 activity and induction of apoptosis in cancer cells. Future research is needed to investigate its potential as a therapeutic agent and to determine its toxicity and safety profile.
Méthodes De Synthèse
The synthesis of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with methyl 3-methoxy-4-hydroxybenzoate in the presence of a base such as triethylamine to form this compound. The reaction scheme is shown below:
Applications De Recherche Scientifique
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has been studied for its potential applications as an anti-inflammatory and analgesic agent. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. This compound was found to be a more potent inhibitor of COX-2 than the commonly used nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
In another study published in the European Journal of Medicinal Chemistry, this compound was found to have antitumor activity against human breast cancer cells. The compound was found to induce apoptosis, or programmed cell death, in the cancer cells by activating the caspase pathway.
Propriétés
Formule moléculaire |
C17H16O6 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
methyl 3-methoxy-4-(3-methoxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C17H16O6/c1-20-13-6-4-5-11(9-13)17(19)23-14-8-7-12(16(18)22-3)10-15(14)21-2/h4-10H,1-3H3 |
Clé InChI |
PLFLLTBVUDSHEI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)







![N-(2-ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308931.png)